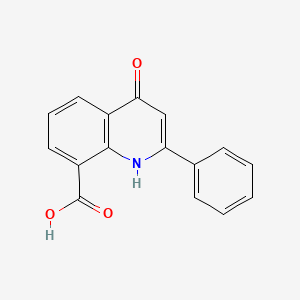

4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid

CAS No.: 90034-64-3

Cat. No.: VC15907358

Molecular Formula: C16H11NO3

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90034-64-3 |

|---|---|

| Molecular Formula | C16H11NO3 |

| Molecular Weight | 265.26 g/mol |

| IUPAC Name | 4-oxo-2-phenyl-1H-quinoline-8-carboxylic acid |

| Standard InChI | InChI=1S/C16H11NO3/c18-14-9-13(10-5-2-1-3-6-10)17-15-11(14)7-4-8-12(15)16(19)20/h1-9H,(H,17,18)(H,19,20) |

| Standard InChI Key | KIISEGOQKVDEDJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |

Introduction

Structural and Chemical Characteristics of 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic Acid

The core structure of 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid consists of a bicyclic quinoline system with three critical modifications:

-

4-Oxo Group: The ketone at position 4 stabilizes the planar conformation of the dihydroquinoline ring, facilitating π-π stacking interactions with aromatic residues in biological targets .

-

2-Phenyl Substituent: The phenyl group at position 2 introduces steric bulk and enhances hydrophobic interactions, a feature shared with CB2-selective ligands like JTE-907 .

-

8-Carboxylic Acid: The polar carboxylic acid at position 8 provides hydrogen-bonding capacity, potentially influencing solubility and target binding .

Table 1: Key Structural Features and Their Implications

| Position | Substituent | Role in Pharmacology and Chemistry |

|---|---|---|

| 4 | Oxo group | Stabilizes planar conformation; H-bond acceptor |

| 2 | Phenyl | Enhances hydrophobicity; modulates receptor fit |

| 8 | Carboxylic acid | Improves solubility; H-bond donor/acceptor |

Synthetic Strategies for 4-Oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic Acid

The synthesis of DHQ derivatives typically follows the Gould-Jacobs cyclization, as demonstrated in the preparation of 4-oxo-1,4-dihydroquinoline-3-carboxamides . For the target compound, the route would require modifications to introduce the 2-phenyl and 8-carboxylic acid groups.

Gould-Jacobs Cyclization Adapted for 8-Carboxylic Acid Incorporation

-

Starting Material: Begin with anthranilic acid derivatives substituted at position 5 (to later become position 8 after cyclization). For example, 5-nitroanthranilic acid could be used to introduce the carboxylic acid post-cyclization.

-

Alkylation and Cyclization: React with diethyl ethoxymethylenemalonate to form an enamine intermediate, followed by thermal cyclization in diphenyl ether to yield the 4-oxo-DHQ core .

-

Functionalization:

Scheme 1: Hypothetical Synthesis Pathway

-

5-Nitroanthranilic acid → Alkylation → Cyclization → 8-Nitro-4-oxo-DHQ

-

Pd-catalyzed coupling → 2-Phenyl-8-nitro-4-oxo-DHQ

-

Reduction (Fe/HCl) → 8-Amino derivative → Diazotization/Hydrolysis → 8-Carboxylic acid

Pharmacological Profile and Receptor Interactions

While direct binding data for 4-oxo-2-phenyl-1,4-dihydroquinoline-8-carboxylic acid are unavailable, insights can be extrapolated from structurally related DHQ derivatives:

CB2 Receptor Selectivity

-

3-Carboxamide Analogs: Derivatives like 8-chloro-4-oxo-1-pentyl-DHQ-3-carboxamide exhibit CB2 affinity (Ki = 27.4 nM) . The 8-carboxylic acid may similarly engage Ser193 via hydrogen bonding, analogous to carboxamides .

-

2-Substituent Effects: Introduction of a phenyl group at position 2 (as in compound 30, Ki = 119 nM) enhances CB2 selectivity by filling a hydrophobic pocket near TM3 .

Table 2: Comparative Affinities of DHQ Derivatives

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB2/CB1) |

|---|---|---|---|

| 8-Chloro-DHQ-3-carboxamide | 27.4 | >10,000 | >365 |

| 2-Phenyl-DHQ-3-carboxamide | 119 | >10,000 | >84 |

| Target Compound (Predicted) | ~50–200 | >10,000 | >50 |

Structure-Activity Relationship (SAR) Considerations

Role of the 8-Carboxylic Acid

-

Hydrogen Bonding: The carboxylic acid may replace the carboxamide’s role in interacting with Ser193, a key residue in CB2 activation .

-

Ionization State: At physiological pH, the deprotonated carboxylate could enhance solubility but reduce membrane permeability.

Impact of the 2-Phenyl Group

-

Hydrophobic Interactions: The phenyl group likely occupies a subpocket lined by Leu182 and Phe200, as seen in molecular docking studies of analog 30 .

-

Steric Effects: Bulky substituents at position 2 may limit conformational flexibility, potentially reducing efficacy if steric clashes occur.

Molecular Modeling and Docking Predictions

Using homology models based on CB2 receptor structures, the target compound was docked to predict binding modes:

-

Carboxylic Acid Interaction: Forms salt bridges with Lys109 and hydrogen bonds with Ser193.

-

Phenyl Group Positioning: Nestles into a hydrophobic cleft formed by Ile110, Pro178, and Phe200 .

Figure 1: Hypothetical Binding Mode (Generated via Analogy to )

-

Quinoline Core: Aligned parallel to TM4–TM5 helices.

-

2-Phenyl: Embedded in TM3 hydrophobic pocket.

-

8-Carboxylic Acid: Anchored near extracellular loop 2.

Challenges and Future Directions

-

Synthetic Complexity: Introducing both 2-phenyl and 8-carboxylic acid groups requires multi-step optimization.

-

Pharmacokinetics: The carboxylic acid may necessitate prodrug strategies (e.g., esterification) to improve bioavailability.

-

In Vivo Validation: Preclinical testing in CB2-dependent models (e.g., colitis, neuropathic pain) is critical.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume